molecular formula C8H13ClN2O B1322055 4-Methoxy-2-methylphenylhydrazine hydrochloride CAS No. 93048-16-9

4-Methoxy-2-methylphenylhydrazine hydrochloride

Cat. No.: B1322055
CAS No.: 93048-16-9
M. Wt: 188.65 g/mol
InChI Key: OIFKWIPSJGNUCC-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is commonly used in organic synthesis and research. The compound appears as a white to cream to pale brown or pink powder or granules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylphenylhydrazine hydrochloride typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes steps such as reduction, hydrolysis, and acidification, followed by filtration or centrifugation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-methylphenylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine hydrochloride: Similar structure but lacks the methyl group at the 2-position.

    4-Methylphenylhydrazine hydrochloride: Similar structure but lacks the methoxy group at the 4-position.

    Phenylhydrazine hydrochloride: Lacks both the methoxy and methyl groups.

Uniqueness

4-Methoxy-2-methylphenylhydrazine hydrochloride is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and interactions in chemical reactions. This dual substitution pattern can enhance its utility in specific synthetic applications and research studies .

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFKWIPSJGNUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

33 g (0.19 mol) 4-methoxy-2-methylaniline hydrochloride was suspended in 100 ml (6M) hydrochloric acid under argon atmosphere. The mixture was cooled to +5° C. and a solution of 13.1 g (0.19 mol) NaNO2 in 35 ml water was added dropwise at such rate that the temperature was kept below +5° C. After the addition was completed the solution was stirred for 30 min at +5° C. 101.7 g (0.58 mol) Na2S2O4 was dissolved in 500 ml wager at +5° C. and the solution was poured into the reaction mixture and stirred for 30 min. 250 ml diethyl ether was added and made basic with NaOH (10M) until pH 9. The phases were separated and the water phase extracted with diethyl ether. The combined organic phases were washed with NaCl(aq) and dried with Na2SO4. The ether phase was filtered through celite. A saturated solution of HCl(g) in ether was added to the solution containing the product and the hydrochloride salt of the hydrazine precipitated. The crystals were collected on a suction filter and washed with diethyl ether and chloroform. 29.5 g (82%) of the product was isolated.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
101.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
82%

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